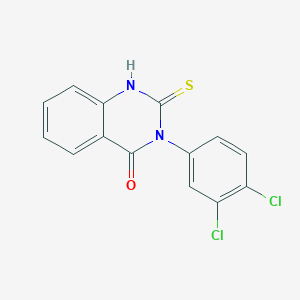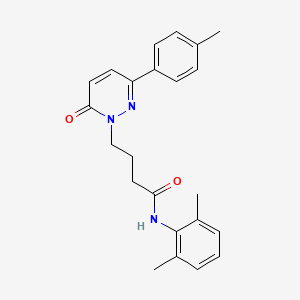![molecular formula C12H16N4O3 B2596384 N-(3-メトキシプロピル)-6-メチル-4-オキソ-4,5-ジヒドロピラゾロ[1,5-a]ピラジン-2-カルボキサミド CAS No. 1775524-88-3](/img/structure/B2596384.png)
N-(3-メトキシプロピル)-6-メチル-4-オキソ-4,5-ジヒドロピラゾロ[1,5-a]ピラジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazine derivatives family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties
科学的研究の応用
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent, showing activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent for infectious diseases.
Industrial Applications: It is utilized in the development of new materials with specific properties, such as enhanced stability and bioactivity.
作用機序
Target of Action
Pyrazinamide primarily targets Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Pyrazinamide is a prodrug that is converted into the active form, pyrazinoic acid, in the bacteria. This conversion is thought to disrupt membrane energetics and inhibit membrane transport function .
Biochemical Pathways
Pyrazinamide and its analogs have been shown to inhibit the activity of purified FAS I, interfering with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Pharmacokinetics
Pyrazinamide is well absorbed orally, metabolized in the liver, and excreted in the urine . Its bioavailability is influenced by factors such as dosage, patient’s metabolic rate, and other individual characteristics.
Result of Action
The action of pyrazinamide results in the inhibition of growth and replication of Mycobacterium tuberculosis, effectively treating tuberculosis when used in combination with other antitubercular agents .
Action Environment
The efficacy and stability of pyrazinamide can be influenced by various environmental factors, including the pH of the environment. Pyrazinamide is most active at a slightly acidic pH .
準備方法
The synthesis of N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of pyrazine-2-carboxylic acid with suitable amines in the presence of coupling agents like 4-dimethylaminopyridine and triethylamine.
Methoxypropyl substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
化学反応の分析
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
類似化合物との比較
Similar compounds include other pyrazine derivatives such as:
- N-(4-methoxybenzyl)pyrazine-2-carboxamide
- N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
Compared to these compounds, N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide exhibits unique structural features, such as the presence of a methoxypropyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-(3-methoxypropyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-7-16-10(12(18)14-8)6-9(15-16)11(17)13-4-3-5-19-2/h6-7H,3-5H2,1-2H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPYQWVEYBZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCCOC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)


![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2596306.png)

![(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2596314.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide](/img/structure/B2596316.png)




![5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2596324.png)
